molecular formula C6H7BrO2 B6184138 1-bromo-5,8-dioxaspiro[3.4]oct-1-ene CAS No. 2624137-52-4

1-bromo-5,8-dioxaspiro[3.4]oct-1-ene

Cat. No.: B6184138
CAS No.: 2624137-52-4
M. Wt: 191
InChI Key:
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Description

1-bromo-5,8-dioxaspiro[3.4]oct-1-ene is a chemical compound with the molecular formula C6H7BrO2 and a molecular weight of 191.02 g/mol It is characterized by a spirocyclic structure containing a bromine atom and two oxygen atoms within a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-5,8-dioxaspiro[3.4]oct-1-ene typically involves the reaction of a suitable precursor with a brominating agent. One common method is the bromination of 5,8-dioxaspiro[3.4]oct-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through efficient purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-bromo-5,8-dioxaspiro[3.4]oct-1-ene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield 5,8-dioxaspiro[3.4]oct-1-ene-1-ol, while reduction would produce 5,8-dioxaspiro[3.4]octane .

Mechanism of Action

The mechanism of action of 1-bromo-5,8-dioxaspiro[3.4]oct-1-ene involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing their activity through covalent modification or non-covalent binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-bromo-5,8-dioxaspiro[3.4]oct-1-ene is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in various research applications .

Properties

CAS No.

2624137-52-4

Molecular Formula

C6H7BrO2

Molecular Weight

191

Purity

95

Origin of Product

United States

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